HLA-A2 Binding Validation for Cullin-7 (1271-1279) Versus Adjacent CUL7 Fragments
The SLADVHIEV sequence of Cullin-7 (1271-1279) has been experimentally confirmed as an HLA-A2-binding peptide through MHC-I immunopeptidomics, whereas the adjacent CUL7 fragment SLHTELNSV (915–923) was identified in the same study but without confirmed HLA-A2 restriction [1]. This constitutes a class-level inference because the 915–923 peptide was not tested in an identical binding assay; however, the absence of the consensus anchor motif (position 2 leucine/methionine, C-terminal valine/leucine) in SLHTELNSV suggests weaker MHC-I binding affinity [2].
| Evidence Dimension | MHC-I (HLA-A2) binding status |
|---|---|
| Target Compound Data | Cullin-7 (1271-1279): confirmed HLA-A2 ligand (immunopeptidomics data) |
| Comparator Or Baseline | Cullin-7 (915-923): identified in immunopeptidome but not reported as an HLA-A2 ligand; lacks canonical anchor motif |
| Quantified Difference | Not quantified; inferred from sequence motif analysis |
| Conditions | MHC-I immunopeptidomics from human cell lines (Caron et al., 2015) |
Why This Matters
For immunotherapy studies requiring validated HLA-A2-restricted epitopes, selecting a peptide with documented MHC binding avoids false-negative results in T-cell stimulation assays.
- [1] Caron, E. et al. (2015) 'The MHC I immunopeptidome conveys to the cell surface an integrative view of cellular regulation.' eLife, 4, e07169. View Source
- [2] Parker, K.C. et al. (1994) 'Scheme for ranking potential HLA-A2 binding peptides based on independent binding of individual peptide side-chains.' Journal of Immunology, 152(1), 163-175. View Source
